molecular formula C22H26N6O3 B12162527 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B12162527
M. Wt: 422.5 g/mol
InChI Key: DRAVOYSIGHMXNH-UHFFFAOYSA-N
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Description

This compound belongs to the pyridazinone family, a class of heterocyclic molecules known for diverse pharmacological activities. Its structure features:

  • Pyridazin-3(2H)-one core: A six-membered ring with two adjacent nitrogen atoms and a ketone group.
  • 2-position substitution: A piperazine moiety linked via an oxoethyl spacer, with a 3-methoxyphenyl group on the piperazine. This substitution pattern is critical for modulating receptor affinity and pharmacokinetic properties.

The compound’s design aligns with strategies to optimize bioactivity through piperazine-based pharmacophores and pyrazole-derived hydrophobic substituents .

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one

InChI

InChI=1S/C22H26N6O3/c1-16-13-17(2)28(23-16)20-7-8-21(29)27(24-20)15-22(30)26-11-9-25(10-12-26)18-5-4-6-19(14-18)31-3/h4-8,13-14H,9-12,15H2,1-3H3

InChI Key

DRAVOYSIGHMXNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)C

Origin of Product

United States

Biological Activity

The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-(4-(3-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a novel pyridazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The structural formula of the compound indicates a complex arrangement that includes a pyridazine core substituted with pyrazole and piperazine moieties. The molecular formula is C20H26N4O2C_{20}H_{26}N_{4}O_{2}, and it possesses a molecular weight of approximately 354.45 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrazole derivatives. For instance, compounds derived from pyrazole have shown significant activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM for some derivatives . While specific data on the target compound's antimicrobial activity is limited, its structural similarities suggest potential efficacy against bacterial pathogens.

Anticancer Activity

The compound's structural features may also confer anticancer properties. Pyrazole derivatives have been reported to inhibit various cancer cell lines, potentially through mechanisms involving cell cycle arrest and apoptosis induction. For example, derivatives with similar piperazine substitutions have shown promising results in inhibiting tumor growth in preclinical studies .

Case Studies

  • Study on Pyrazole Derivatives : A study focusing on the synthesis of substituted pyrazole derivatives indicated that certain modifications led to enhanced biological activity against cancer cell lines, suggesting that the incorporation of specific substituents can significantly influence efficacy .
  • Antitubercular Agents : In a related study, several compounds were synthesized and evaluated for their antitubercular activity. One compound exhibited an IC90 of 40.32 μM against Mycobacterium tuberculosis, demonstrating the potential for further development in this area .

Toxicity and Safety Profile

Preliminary evaluations of similar compounds have indicated low cytotoxicity towards human embryonic kidney (HEK-293) cells, suggesting a favorable safety profile for further development . Understanding the toxicity profile is crucial for advancing any therapeutic candidate.

Research Findings Summary Table

Activity TypeTarget Organism/Cell LineIC50/IC90 ValuesReference
AntimicrobialMycobacterium tuberculosis1.35 - 2.18 μM
AnticancerVarious cancer cell linesVariable
CytotoxicityHEK-293 cellsNon-toxic

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their differences are summarized below:

Compound Name / ID Core Structure 6-Substituent 2-Substituent (Piperazine Modification) Molecular Weight (g/mol) Key Reference
Target Compound Pyridazin-3(2H)-one 3,5-Dimethylpyrazolyl 3-Methoxyphenyl ~443.48 -
Ethyl 2-(3-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxopyridazin-1(6H)-yl)acetate () Pyridazin-3(2H)-one Ethyl acetate 4-Chlorophenyl 420.88
6-(1-Benzimidazolyl)-2-((4-(2-methoxyphenyl)piperazin-1-yl)butyl)pyridazin-3(2H)-one () Pyridazin-3(2H)-one Benzimidazolyl 2-Methoxyphenyl (butyl linker) ~475.55
4-{5-[(5-Amino-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one () Pyridazin-3(2H)-one Diphenyl + amino-pyrazole None (direct carbonyl) 436.46
6-[4-(3,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-(4-fluorophenyl)pyridazin-3(2H)-one () Pyridazin-3(2H)-one 4-Fluorophenyl 3,5-Dimethylbenzenesulfonyl 442.51

Key Observations :

  • The piperazine moiety is a common feature in analogs, but substituents vary significantly (e.g., 3-methoxyphenyl in the target vs. sulfonyl groups in ). These modifications influence solubility, metabolic stability, and receptor selectivity.
  • The 6-position substituent in the target compound (3,5-dimethylpyrazole) introduces steric hindrance compared to smaller groups like ethyl acetate () or aromatic rings (). This may enhance binding to hydrophobic pockets in target proteins.

Pharmacological Implications

  • Adrenergic/Dopaminergic Activity: Piperazine derivatives in are annotated as adrenergic agents, suggesting the target compound may share receptor modulation properties, particularly with the 3-methoxyphenyl group (known to interact with serotonin receptors) .
  • Anti-inflammatory Potential: Pyridazinones with pyrazolyl substituents (e.g., ) exhibit anti-inflammatory activity. The target compound’s 3,5-dimethylpyrazole group may similarly inhibit cyclooxygenase or phosphodiesterase enzymes .
  • Metabolic Stability : The oxoethyl spacer in the target compound may reduce metabolic degradation compared to direct piperazine linkages (e.g., ’s butyl linker), as esters are prone to hydrolysis .

Physicochemical Properties

  • Melting Point : While data for the target compound is unavailable, analogs like ’s derivative (MP: 282°C) suggest high thermal stability due to aromatic stacking .
  • Solubility : The 3-methoxyphenyl group in the target compound likely improves water solubility compared to chlorophenyl () or benzenesulfonyl () groups, which are more lipophilic .

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